3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions. The preparation begins with the synthesis of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, and tandem reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Compared to other similar compounds, 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-fluoro-N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- Benzamide, 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H15FN4O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-13-9-10-24-12-18(22-19(24)21-13)14-5-7-16(8-6-14)23-27(25,26)17-4-2-3-15(20)11-17/h2-12,23H,1H3 |
InChI Key |
QWXJMLPWKWHVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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